molecular formula C12H22N4O2S B2877250 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine CAS No. 1396870-86-2

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine

Cat. No. B2877250
CAS RN: 1396870-86-2
M. Wt: 286.39
InChI Key: GTKYFPWKFSRAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine, also known as PEP005, is a synthetic compound that has been found to have potential therapeutic applications in the treatment of cancer. PEP005 is a small molecule that has been shown to have a potent cytotoxic effect on cancer cells, making it a promising candidate for further study.

Mechanism of Action

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine exerts its cytotoxic effect on cancer cells by activating a specific protein kinase known as protein kinase C (PKC). PKC is involved in a variety of cellular processes, including cell growth and proliferation. When 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine activates PKC, it triggers a cascade of events that ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects in addition to its cytotoxic effect on cancer cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the formation of blood vessels that feed tumors. 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and is widely available for use in research laboratories. 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine in lab experiments. The compound is highly cytotoxic and can be difficult to handle safely. Additionally, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has not yet been approved for clinical use, so its potential therapeutic applications are still being explored.

Future Directions

There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine. One area of interest is the development of new derivatives of the compound that may have improved efficacy and safety profiles. Another area of interest is the exploration of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine's potential as a treatment for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine and to identify potential biomarkers that may predict response to the compound.

Synthesis Methods

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine is synthesized through a multi-step process involving the reaction of several different chemical compounds. The synthesis process is complex and requires specialized equipment and expertise to carry out. However, the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been successfully achieved in several research laboratories, and the compound is now widely available for use in scientific research.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of cancer. The compound has been shown to have a potent cytotoxic effect on cancer cells, making it a promising candidate for further study. 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been found to be effective against a variety of cancer types, including melanoma, prostate cancer, and breast cancer.

properties

IUPAC Name

1-propan-2-ylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c1-12(2)19(17,18)16-10-7-14(8-11-16)6-9-15-5-3-4-13-15/h3-5,12H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYFPWKFSRAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine

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